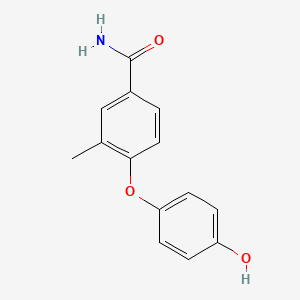

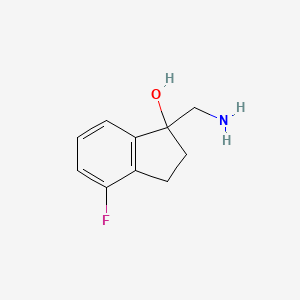

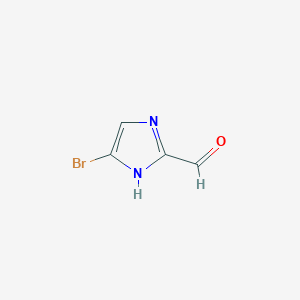

![molecular formula C10H10ClN3O B1374179 1-[2-cloro-4-(1H-1,2,4-triazol-1-il)fenil]etan-1-ol CAS No. 1343597-11-4](/img/structure/B1374179.png)

1-[2-cloro-4-(1H-1,2,4-triazol-1-il)fenil]etan-1-ol

Descripción general

Descripción

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Aplicaciones Científicas De Investigación

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

They have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.

Result of Action

It is known that some 1,2,4-triazole hybrids exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate . Additionally, this compound has been observed to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation . Furthermore, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has been shown to affect gene expression by modulating transcription factors, leading to changes in the expression levels of specific genes . These changes can subsequently impact cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the interaction of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol with cytochrome P450 enzymes can inhibit their activity, leading to changes in the metabolic pathways they regulate . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time when exposed to light or heat . The degradation of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function and overall health . At higher doses, 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can exhibit toxic effects, including liver damage and disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Métodos De Preparación

The synthesis of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial production methods may involve more scalable and cost-effective processes, such as catalytic hydrogenation or the use of continuous flow reactors to enhance yield and purity .

Análisis De Reacciones Químicas

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions .

Comparación Con Compuestos Similares

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can be compared with other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share similar structural features but differ in their specific applications and biological activities:

Fluconazole: Primarily used as an antifungal agent.

Voriconazole: Another antifungal agent with a broader spectrum of activity.

Anastrozole: Used in the treatment of breast cancer by inhibiting aromatase.

The uniqueness of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol lies in its specific structural modifications, which may confer distinct biological activities and applications .

Propiedades

IUPAC Name |

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZYVSKVEUOIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)